Dinobuton
Overview
Description
Dinobuton is a chemical compound with the empirical formula C14H18N2O7 . It has a molecular weight of 326.30 .
Synthesis Analysis
The electrochemical reduction behavior of this compound has been studied using advanced electrochemical techniques such as dc polarography, cyclic voltammetry, differential pulse polarography (DPP), controlled potential electrolysis, and millicoulometry .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3 .Chemical Reactions Analysis
This compound is reduced in two six-electron steps in acidic medium and in two four-electron steps in basic medium . The polarographic waves are irreversible and diffusion-controlled in nature and are precisely proportional to the concentration of this compound .Physical and Chemical Properties Analysis
This compound has a melting point of 61-62°C and a boiling point of 464.35°C . Its density is approximately 1.2731 . It is insoluble in water .Scientific Research Applications
Electrochemical Analysis in Water Samples
A study by Sreedhar et al. (2000) explored the electrochemical reduction behavior of dinobuton in water samples. Using techniques like differential pulse polarography, they proposed a reduction mechanism based on voltammetric results and product analysis. This research developed a method for determining this compound in agricultural formulations and water samples, confirming its accuracy for environmental monitoring (Sreedhar, Samatha, & Sujatha, 2000).
Residue Analysis in Crops
Crossley and Lynch (1968) developed a method for determining this compound residues in crops. This involved hexane extraction and chromatographic clean-up, indicating the potential of this compound residue analysis in agricultural produce (Crossley & Lynch, 1968).
Metabolism and Photoalteration Studies
Bandal and Casida (1972) investigated the metabolism of this compound in mice and rats, detailing the hydrolysis and oxidation processes involved. They also examined how this compound is metabolized in plants and its photodecomposition, crucial for understanding its environmental impact (Bandal & Casida, 1972).
Phytotoxicity and Behavior in Plants
Kolbe and Schütte (1990) conducted comparative investigations on the phytotoxicity of this compound in different plants. They found significant differences in phytotoxicity levels and the behavior of this compound in plant systems, contributing to understanding its agricultural applications (Kolbe & Schütte, 1990).
Kinetic Degradation Study
Espinosa-Mansilla et al. (1999) undertook a kinetic study of this compound degradation in an alkaline medium. They developed a semi-automatic method for this compound determination, providing a new approach to analyze its stability and degradation (Espinosa-Mansilla, Madera, & Salinas, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Dinobuton, a dinitrophenol multi-use pesticide , is a complex compound with a molecular formula of C14H18N2O7
Biochemical Pathways
This compound is metabolized in plants and animals via common metabolic pathways . The primary reaction is the hydrolytic cleavage of the carbonate-dinitrophenyl linkage to yield dinoseb . Further reduction of the nitro-groups of dinoseb yields the corresponding monoamino and diamino analogues . These transformations are part of the compound’s metabolic pathway and can have downstream effects on the organism.
Pharmacokinetics
It is known that this compound has a low aqueous solubility , which could impact its bioavailability and distribution within organisms. More research is needed to fully understand the pharmacokinetics of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it may be less effective in wet environments. Furthermore, factors such as soil composition, temperature, and pH could potentially affect the stability and activity of this compound. Understanding these environmental influences is crucial for optimizing the use of this compound as a pesticide.
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWLUGYOLUHEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040268 | |
Record name | Dinobuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline] | |
Record name | Dinobuton | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C) | |
Record name | DESSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg], Less than 10-5 mbar at 20 °C | |
Record name | Dinobuton | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DESSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PESTICIDES AT 0.1 TO 0.01 MEAN LC50 AFFECTED PEROXIDASE ACTIVITY IN SCALY CARP YEARLINGS. ACREX CAUSED BIPHASIC RESPONSE (STIMULATION & NORMALIZATION). | |
Record name | DESSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID | |
CAS No. |
973-21-7, 62655-72-5 | |
Record name | 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=973-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinobuton [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000973217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062655725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinobuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinobuton | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOBUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A711XEV1PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DESSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/ | |
Record name | DESSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.